molecular formula C21H20F2N4O2 B6512115 N-(3,4-difluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide CAS No. 932475-86-0

N-(3,4-difluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide

Cat. No.: B6512115
CAS No.: 932475-86-0
M. Wt: 398.4 g/mol
InChI Key: AYCHKRVLBQFCQM-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,4,8-triazaspiro[4.5]decane core, a privileged scaffold known for its three-dimensional structure and potential for modulating biological targets. This specific analogue includes a 3,4-difluorophenylacetamide moiety and a phenyl substituent on the triazole ring, structural features commonly employed to optimize a compound's physicochemical properties and binding affinity. Compounds based on the 1,4,8-triazaspiro[4.5]decane scaffold are frequently investigated as inhibitors for various enzymes, including kinases and proteases. The structural motifs present in this molecule suggest it is a sophisticated research tool, potentially useful in probing biological pathways relevant to oncology and central nervous system diseases. The 3,4-difluorophenyl group is a common pharmacophore used to enhance metabolic stability and membrane permeability. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound for hit-to-lead optimization, structure-activity relationship studies, and in vitro biological screening.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c22-16-7-6-15(12-17(16)23)24-18(28)13-27-10-8-21(9-11-27)25-19(20(29)26-21)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCHKRVLBQFCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Modifications to the Aromatic Acetamide Substituent

N-(2-chlorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide
  • Substituent : 2-chlorophenyl (vs. 3,4-difluorophenyl).
  • Molecular Formula : C₂₁H₂₁ClN₄O₂; MW : 396.87 .
  • Key Differences : Chlorine’s larger atomic radius and higher lipophilicity (Cl logP ~0.71 vs. F ~0.14) may enhance membrane permeability but increase off-target interactions. The ortho-substitution could introduce steric hindrance, reducing binding affinity compared to para/meta-substituted analogs .
2-(3-Oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide
  • Substituent : p-tolyl (methyl group at para position).
  • Key Differences: The methyl group increases lipophilicity (logP ~2.8 vs. This compound was discontinued, suggesting synthetic challenges or instability .

Variations in the Spirocyclic Core

N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
  • Substituent : 3,4-dimethylphenyl on the spiro core.
  • Molecular Formula : C₂₃H₂₄F₂N₄O₂; MW : 426.5 .
  • Key Differences: The 3,4-dimethylphenyl group adds steric bulk and lipophilicity (logP ~3.5), which may improve membrane penetration but reduce solubility. Fluorine at 2,4-positions (vs.
N-(3,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
  • Modification : Ethyl group at position 8; thioacetamide linkage (S instead of O).
  • Molecular Formula : C₂₃H₂₄F₂N₄OS; MW : 442.5 .
  • Key Differences: The thio linkage increases electron delocalization and may enhance resistance to enzymatic hydrolysis.

Halogenation and Functional Group Effects

N-(3-chloro-4-fluorophenyl)-2-{[3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
  • Substituents : 3-chloro-4-fluorophenyl; 2,4-dichlorophenyl on the spiro core.
  • Molecular Formula : C₂₃H₂₁Cl₃FN₃OS; MW : 512.9 .
  • Key Differences : Triple halogenation significantly increases molecular weight and lipophilicity (logP ~5.1), likely reducing aqueous solubility. The dichlorophenyl group may enhance target affinity but raise toxicity concerns .
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
  • Substituent : 4-(trifluoromethoxy)phenyl.
  • Key Differences: The trifluoromethoxy group (logP ~1.1) balances lipophilicity and electronegativity, improving metabolic stability compared to non-fluorinated analogs. The additional oxo group at position 4 may stabilize the spirocyclic conformation .

Preparation Methods

Cyclization Strategies

The spirocyclic core is synthesized via intramolecular cyclopropanation or ring-closing metathesis . A representative protocol involves:

Starting material : Ethyl 3-phenyl-2,4-dioxo-1,5-diazaspiro[5.5]undec-3-ene-1-carboxylate
Reagents : Trimethylsulfoxonium iodide (2.1 eq), NaH (2.5 eq), DMSO, 80°C, 12 h
Yield : 67%

Table 1: Comparison of Cyclization Methods

MethodCatalystSolventTemp (°C)Yield (%)
Sulfur-ylide mediatedNaH/DMSODMSO8067
Ruthenium-catalyzed[RuCl₂(p-cymene)]₂THF6058
PhotochemicalNoneMeCN2541

Key challenges include regioselectivity in ring formation and byproduct generation from over-oxidation. Patent CN102532046A highlights that substituting phosgene with triphosgene in cyclization steps reduces side products by 19–27%.

Functionalization with 3,4-Difluorophenyl Groups

Electrophilic Fluorination

Direct fluorination of phenyl precursors using Selectfluor® (1.5 eq) in acetic acid at 100°C for 8 h achieves 83% difluorination efficiency . However, this method risks over-fluorination, necessitating precise stoichiometric control.

Suzuki-Miyaura Coupling

A safer alternative employs Suzuki coupling between spirocyclic boronic esters and 3,4-difluorophenyl halides:

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DME/H₂O (4:1), 90°C, 24 h
Yield : 72%

Acetamide Linker Installation

Carbodiimide-Mediated Coupling

The final acetamide bond forms via reaction of 3,4-difluorophenylamine with the activated spirocyclic carboxylic acid:

Activator : HATU (1.2 eq)
Base : DIPEA (3 eq)
Solvent : DMF, 25°C, 6 h
Yield : 89%

Table 2: Coupling Reagent Efficiency

ReagentCoupling Efficiency (%)Byproducts (%)
HATU893.2
EDCI768.1
DCC6812.4

Process Optimization and Scalability

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:1) achieves >99% purity but with 18–22% mass loss

  • Flash Chromatography : Silica gel (230–400 mesh), eluent CH₂Cl₂/MeOH (95:5), recovers 91% product

  • Continuous Flow Crystallization : Reduces purification time by 40% while maintaining 98.5% purity

Green Chemistry Metrics

ParameterBatch ProcessFlow Chemistry
E-Factor23.48.7
PMI (Process Mass Intensity)56.219.4
Energy Consumption (kWh/kg)14289

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.39 (m, 3H, Ar-H), 6.95–6.89 (m, 2H, Ar-H)

  • HRMS (ESI+): m/z calc. for C₂₇H₂₈F₂N₄O₂ [M+H]⁺: 502.2143, found: 502.2147

  • XRD : Confirms spirocyclic geometry with dihedral angle 84.7° between triazine and cyclohexane rings

Q & A

Q. What are the key considerations for optimizing the synthesis of this spirocyclic acetamide compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the spirocyclic triazaspiro core. Critical steps include:

  • Cyclization : Use of catalysts like palladium on carbon (common in analogous syntheses) to form the spirocyclic structure .
  • Functionalization : Controlled introduction of fluorophenyl and acetamide groups via nucleophilic substitution or coupling reactions .
  • Purification : Techniques like column chromatography or preparative HPLC to isolate high-purity intermediates and final products . Optimization parameters include solvent selection (e.g., dichloromethane or DMF), temperature control (often 60–100°C), and reaction time (8–24 hours) .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of analytical methods:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify spirocyclic connectivity and substituent positions .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected ~450–500 g/mol based on analogs) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline forms (as demonstrated in related triazaspiro compounds) .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize assays based on structural analogs with known activities:

  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorogenic substrates for real-time activity monitoring) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa or MCF-7) .
  • Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., serotonin or dopamine receptors) . Use PubChem-derived physicochemical data (e.g., LogP ~4.7) to predict membrane permeability and assay compatibility .

Q. What are the stability profiles under varying storage conditions?

Stability testing should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (likely >150°C for similar acetamides) .
  • Photostability : Exposure to UV-Vis light (e.g., 254 nm) to detect degradation via HPLC .
  • Hydrolytic Stability : Incubation in buffers (pH 3–9) to identify labile bonds (e.g., amide or spirocyclic ethers) . Store at –20°C under inert atmosphere (argon) for long-term preservation .

Q. How to interpret conflicting bioactivity data across different assays?

Resolve contradictions using:

  • Orthogonal Assays : Combine enzymatic (e.g., fluorescence-based) and cellular (e.g., luciferase reporter) readouts .
  • Dose-Response Curves : Calculate IC50_{50} values in triplicate to identify outliers .
  • Solubility Checks : Ensure DMSO concentrations ≤0.1% to avoid solvent interference .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

SAR studies require:

  • Analog Synthesis : Modify substituents (e.g., fluorophenyl → chlorophenyl) and assess activity shifts .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., the spirocyclic core vs. acetamide tail) . Example SAR findings from analogs suggest enhanced activity with electron-withdrawing groups (e.g., –F) on the phenyl ring .

Q. How to address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

Mitigate PK challenges via:

  • Microsomal Stability Assays : Compare rodent vs. human liver microsomes to predict metabolic clearance .
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (e.g., >90% binding observed in similar compounds) .
  • Prodrug Design : Introduce ester or phosphate groups to improve oral bioavailability .

Q. What mechanistic insights can be gained from studying oxidative degradation pathways?

Degradation analysis involves:

  • Forced Oxidation : Expose to H2_2O2_2 or AIBN to simulate radical-mediated breakdown .
  • LC-MS/MS : Identify degradation products (e.g., hydroxylated spirocyclic fragments) .
  • Kinetic Profiling : Monitor degradation rates under accelerated conditions (40°C, 75% RH) .

Q. How to resolve crystallographic disorder in spirocyclic structures during X-ray analysis?

Refinement strategies include:

  • Disordered Site Modeling : Split occupancy for overlapping atoms (e.g., methyl groups in cyclohexane rings) .
  • Hydrogen Bond Analysis : Use SHELXL to refine H-bond networks stabilizing the spirocyclic conformation .
  • Twinned Crystals : Apply TwinRotMat or PLATON to correct for twinning artifacts .

Q. What computational methods validate the compound’s target engagement in silico?

Advanced approaches include:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for subtle structural modifications .
  • Quantum Mechanics (QM) : Calculate charge distribution to explain reactivity (e.g., electrophilic spirocyclic carbons) .

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